Sodium 2-chlorobenzoate

Solubility Formulation Aqueous Reactions

Select Sodium 2-chlorobenzoate for its non-negotiable ortho-chloro substitution, critical in diclofenac sodium API manufacturing and structure-activity relationship (SAR) studies against Gram-negative bacteria (pMIC(ec)=2.27 µM/mL). Its high water solubility ensures homogeneous aqueous-phase reactions, enabling regioselective transformations not possible with the free acid or meta/para isomers. This exact isomer is required for validated synthetic pathways and biodegradation research. Procure with confidence for pharmaceutical intermediate and environmental chemistry applications.

Molecular Formula C7H4ClNaO2
Molecular Weight 178.55 g/mol
CAS No. 17264-74-3
Cat. No. B093005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chlorobenzoate
CAS17264-74-3
Molecular FormulaC7H4ClNaO2
Molecular Weight178.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)[O-])Cl.[Na+]
InChIInChI=1S/C7H5ClO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyOJLSABVGUWNJKD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Chlorobenzoate (CAS 17264-74-3): Technical Specifications and Procurement Essentials for Researchers


Sodium 2-chlorobenzoate (CAS 17264-74-3, C₇H₄ClNaO₂, molecular weight 178.55 g/mol) is the sodium salt of ortho-chlorobenzoic acid, existing as a white to off-white crystalline powder with high aqueous solubility . As a member of the chlorobenzoate class, it serves as a key synthetic intermediate in pharmaceutical and agrochemical processes, notably as a precursor to diclofenac sodium and other bioactive molecules [1][2]. The compound's reactivity profile is distinct from its meta- and para-substituted isomers due to the ortho-position of the chlorine atom relative to the carboxylate group, a structural feature that influences both its chemical behavior and its role in specific synthetic pathways [3].

Why Sodium 2-Chlorobenzoate Cannot Be Casually Replaced: Critical Differences in Solubility, Reactivity, and Bioactivity


Substituting sodium 2-chlorobenzoate with seemingly similar compounds—such as the unsubstituted sodium benzoate, the free acid 2-chlorobenzoic acid, or the meta-/para-chlorobenzoate isomers—introduces significant and often detrimental changes to experimental outcomes and industrial processes. The ortho-chloro substituent drastically enhances aqueous solubility compared to the parent acid, a critical advantage in aqueous-phase reactions . Crucially, the position of the chlorine atom alters the electronic environment of the aromatic ring, governing both the pKa of the parent acid [1] and the compound's reactivity in nucleophilic substitution and radical processes [2]. These are not minor, tunable parameters; they are binary switches that can dictate whether a reaction proceeds with acceptable yield, selectivity, or even at all. Furthermore, the antimicrobial profile of 2-chlorobenzoic acid derivatives is distinct and structure-dependent, meaning that using a different isomer or a non-chlorinated analog would not replicate the bioactivity observed in studies of this specific scaffold [3]. The following quantitative evidence establishes the specific, verifiable basis for selecting sodium 2-chlorobenzoate over its closest analogs.

Quantitative Differentiation: Head-to-Head Evidence for Sodium 2-Chlorobenzoate vs. Key Analogs


Enhanced Aqueous Solubility: Sodium 2-Chlorobenzoate vs. 2-Chlorobenzoic Acid

Sodium 2-chlorobenzoate exhibits a marked increase in aqueous solubility compared to its parent acid, 2-chlorobenzoic acid. This is a direct consequence of salt formation, which enhances its utility in aqueous-phase synthesis and biological assays where the free acid is poorly soluble. While the free acid is described as 'soluble 900 parts' in cold water and soluble in hot water , the sodium salt is characterized as a water-soluble crystalline powder, with vendor technical data confirming it is 'soluble in water' and suitable for aqueous environments .

Solubility Formulation Aqueous Reactions

Superior Acidity of the Parent Acid Scaffold: Ortho vs. Meta and Para Isomers

The parent acid of sodium 2-chlorobenzoate, 2-chlorobenzoic acid, is the strongest acid among its three isomeric chlorobenzoic acids. This is a direct result of the ortho-chlorine substituent's electron-withdrawing and steric effects. The reported pKa for 2-chlorobenzoic acid is 2.89 [1] to 2.92 . For comparison, 3-chlorobenzoic acid has a pKa of 3.83, and 4-chlorobenzoic acid has a pKa of 3.98 [2][3]. This significant difference in acidity (ΔpKa > 0.9 vs. meta, ΔpKa > 1.0 vs. para) directly influences the properties of the corresponding sodium salts, including their behavior as buffers and their reactivity in pH-dependent processes.

Acidity pKa Reactivity Salt Formation

Regioselective Reactivity in Radical Nucleophilic Substitution: Ortho vs. Meta and Para Esters

The position of the chlorine substituent profoundly impacts the compound's reactivity in radical nucleophilic substitution (SRN1) reactions. Studies using methyl chlorobenzoate analogues with trimethylstannyl (Me3Sn-) ions demonstrate a clear regioselectivity trend. The relative reactivity of chlorine as a leaving group was determined to follow the order: para ≥ ortho > meta toward Me3Sn- ions [1]. Specifically, methyl 2-chlorobenzoate (the ortho ester) is significantly more reactive than its meta counterpart, enabling chemoselective transformations that would be impossible or inefficient with the 3-chlorobenzoate derivative.

Reactivity Radical Chemistry Substitution Synthesis

Validated Antimicrobial Scaffold: Potency of 2-Chlorobenzoic Acid Derivatives

The 2-chlorobenzoic acid core has been validated as a productive scaffold for developing antimicrobial agents. In a study evaluating a series of synthesized 2-chlorobenzoic acid derivatives, the most potent compound, designated Compound 6, exhibited pMIC values of 1.91 µM/mL against S. aureus and 2.27 µM/mL against E. coli [1]. This activity against E. coli was found to be comparable to the standard antibiotic norfloxacin, which had a pMIC of 2.61 µM/mL in the same assay [2]. This demonstrates that the 2-chloro substitution pattern can yield derivatives with clinically relevant levels of antimicrobial potency.

Antimicrobial QSAR Biological Activity Drug Development

Proven Utility as a Key Intermediate: Diclofenac Sodium Synthesis

The industrial relevance of the 2-chlorobenzoate scaffold is underscored by its established role in the synthesis of diclofenac sodium, a widely used non-steroidal anti-inflammatory drug (NSAID). The synthesis pathway proceeds via 2-chlorobenzoic acid, which is obtained by the oxidation of 2-chlorotoluene [1]. This specific ortho-chloro substitution is essential for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient (API). Alternative isomers (e.g., 3- or 4-chlorobenzoic acid) or the unsubstituted benzoic acid would not yield the correct final product.

Pharmaceutical Intermediate Diclofenac Synthesis API

Sodium 2-Chlorobenzoate: Defined Application Scenarios Based on Quantitative Differentiation


Aqueous-Phase Synthesis of Ortho-Substituted Aromatics

Sodium 2-chlorobenzoate is the reagent of choice for reactions requiring an ortho-chlorinated benzoate building block in an aqueous medium. Its high water solubility (vs. the poorly soluble free acid) ensures homogenous reaction conditions, leading to improved kinetics and reproducibility. This is particularly relevant for nucleophilic aromatic substitution reactions where the ortho-chlorine's unique reactivity (para ≥ ortho > meta) can be exploited for regioselective transformations, as demonstrated in SRN1 processes [1].

Antimicrobial Drug Discovery and Lead Optimization

As a validated antimicrobial scaffold, sodium 2-chlorobenzoate serves as a critical starting material for synthesizing libraries of 2-chlorobenzoic acid derivatives. Research has established a clear structure-activity relationship (SAR), with potent derivatives achieving pMIC values comparable to norfloxacin against E. coli [2]. This provides a quantitative benchmark (pMIC(ec)=2.27 µM/mL for Compound 6) for hit-to-lead optimization, making it a rational procurement choice for medicinal chemistry programs targeting Gram-negative bacteria [3].

Pharmaceutical Process Development and Scale-Up

In industrial process chemistry, the procurement of sodium 2-chlorobenzoate is justified by its direct lineage to high-value active pharmaceutical ingredients (APIs). It is a key intermediate in the validated synthetic route to diclofenac sodium, a multi-ton scale NSAID [4]. The defined ortho-substitution pattern is non-negotiable for the success of this synthetic pathway, making the compound a strategically important starting material for manufacturers and CROs involved in this API's production.

Investigations into Isomer-Specific Environmental Biodegradation

The distinct reactivity and steric profile of the ortho-isomer is critical for environmental fate studies. Research indicates that microbial consortia can exhibit selectivity in degrading chlorobenzoate isomers, with 2-chlorobenzoate-specific pathways being distinct from those for 3- or 4-chlorobenzoate [5]. This compound is therefore essential for research aimed at understanding or engineering the biodegradation of chlorinated aromatic pollutants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.